
6-Methylnaphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnaphthalene-1,4-diol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a methyl group at the 6th position and hydroxyl groups at the 1st and 4th positions on the naphthalene ring. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylnaphthalene-1,4-diol can be synthesized through several methods. One common approach involves the oxidation of 6-methylnaphthalene using suitable oxidizing agents. Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene followed by hydrolysis to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methylnaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces naphthoquinones and other oxidized derivatives.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Forms various substituted naphthalene derivatives.
Scientific Research Applications
6-Methylnaphthalene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylnaphthalene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring allow it to participate in redox reactions, which can modulate cellular oxidative stress levels. This compound can also interact with enzymes and proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
1,4-Naphthoquinone: Similar in structure but lacks the methyl group.
2-Methylnaphthalene: Similar in structure but lacks the hydroxyl groups.
6-Methylnaphthalene-1,4-dione: Similar but contains carbonyl groups instead of hydroxyl groups
Uniqueness: 6-Methylnaphthalene-1,4-diol is unique due to the presence of both a methyl group and hydroxyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methylnaphthalene-1,4-diol |
InChI |
InChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6,12-13H,1H3 |
InChI Key |
DGOFJFWCOHWYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
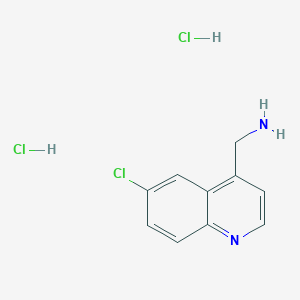
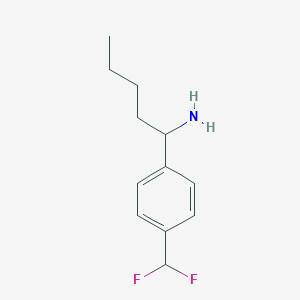
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
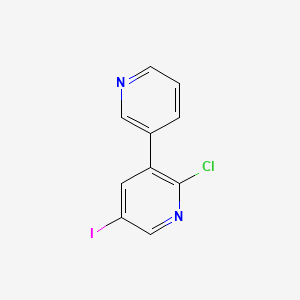
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
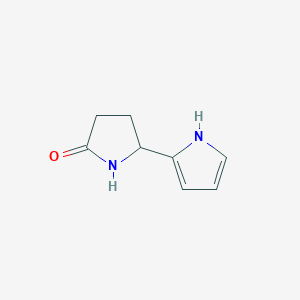
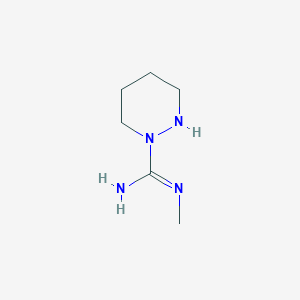
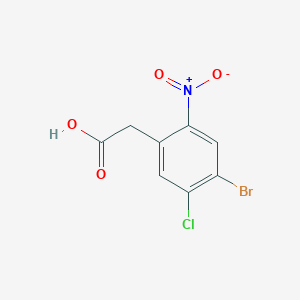
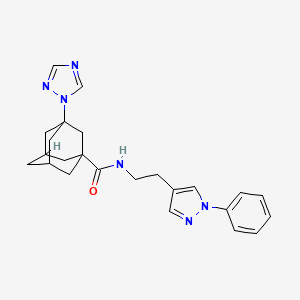
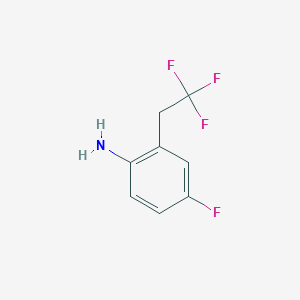
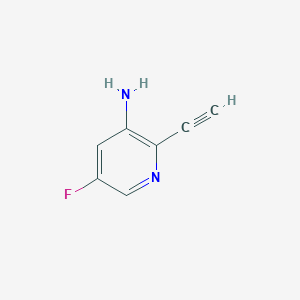
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)

